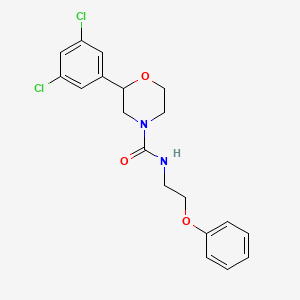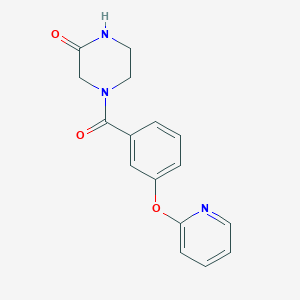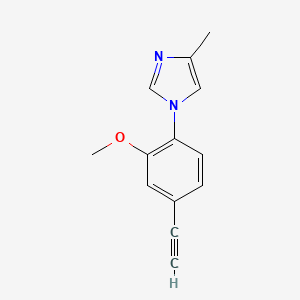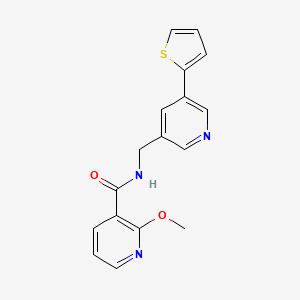
2-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves a sequential reaction of picolinamide with benzaldehydes promoted by Pd (TFA) 2 . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 .Molecular Structure Analysis
The molecular structure of “2-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide” is characterized by the presence of a pyridine ring attached to a thiophene ring via a methylene bridge, with a methoxy group attached to the pyridine ring. The exact structural details would require further analysis such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving similar compounds include the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 . This one-pot protocol provides rapid access to synthetically valuable triaryloxazoles from readily available starting materials under mild conditions .Aplicaciones Científicas De Investigación
Antifungal Applications
A study on novel 2‐aminonicotinamide derivatives, including compounds structurally related to 2-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide, demonstrated potent in vitro antifungal activity against various Candida species and Cryptococcus neoformans. These compounds, such as 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide, showed excellent activity by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi, suggesting a potential pathway through which related compounds might act (Ni et al., 2017).
Antiprotozoal Activity
Another research avenue explores the antiprotozoal activity of aza-analogues of furamidine, structurally related to this compound. These compounds demonstrated significant in vitro activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, and some were curative in in vivo mouse models of trypanosomiasis at low oral dosages, indicating potential for the development of new treatments for parasitic infections (Ismail et al., 2003).
Chemical Synthesis and Characterization
Research on the synthesis and characterization of compounds with the thiophene and pyridine moieties, similar to this compound, has provided insights into their chemical properties and potential applications. One study detailed the preparation, spectroscopic characterization, and X-ray structure analysis of such compounds, contributing to a deeper understanding of their structural attributes and reactivity, which is crucial for further application development in pharmaceuticals and materials science (Al‐Refai et al., 2016).
Metabolism and Pharmacokinetics
Investigations into the metabolism of related compounds, like morpholinium 2- ((4- (2-methoxyphenyl)-5-(pyridin-4-yl) -4H-1,2,4-triazole-3-yl)thio) acetate, have revealed important pharmacokinetic properties. These studies, which utilize chromatography and mass spectrometry, can inform the development of new drugs by elucidating how such compounds are metabolized in the body, potentially leading to the discovery of more effective and safer therapeutic agents (Varynskyi & Kaplaushenko, 2020).
Corrosion Inhibition
Nicotinamide derivatives, related in structure to this compound, have been studied for their corrosion inhibition effects on mild steel in acidic solutions. These studies highlight the potential of such compounds in industrial applications, particularly in protecting metals from corrosion, which is a significant issue in many sectors (Chakravarthy et al., 2014).
Propiedades
IUPAC Name |
2-methoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-17-14(4-2-6-19-17)16(21)20-10-12-8-13(11-18-9-12)15-5-3-7-23-15/h2-9,11H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQUQXYYQWFKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B2634054.png)
![N-[3-(morpholin-4-yl)propyl]-3-(pyridin-2-yloxy)benzamide](/img/structure/B2634056.png)
![2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether](/img/structure/B2634057.png)
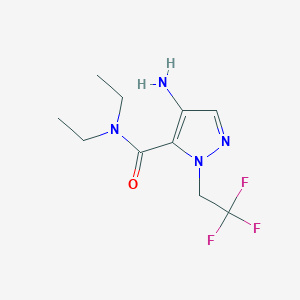

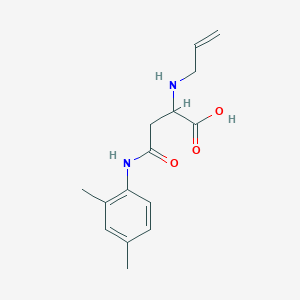
![4H-Benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B2634065.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2634066.png)
![4-{[(2Z)-4-(4-chlorophenyl)-3-(2-hydroxyethyl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one; ethanol](/img/structure/B2634069.png)
